5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
Description
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a bicyclic compound featuring a spiro[2.3]hexane core with an ethylsulfanyl (-S-C₂H₅) substituent and a carboxylic acid group at position 5. Its molecular formula is inferred as C₉H₁₄O₂S with an approximate molecular weight of 186.3 g/mol. The ethylsulfanyl group introduces moderate electron-donating effects and lipophilicity, which may influence reactivity, solubility, and biological interactions. While direct data on this compound are absent in the provided evidence, its analogs offer insights into substituent-driven properties.
Properties
Molecular Formula |
C9H14O2S |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
5-ethylsulfanylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c1-2-12-9(7(10)11)5-8(6-9)3-4-8/h2-6H2,1H3,(H,10,11) |
InChI Key |
SBBUUZSGESJNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC2(C1)CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)spiro[2One common approach is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions.
Industrial Production Methods
While specific industrial production methods for 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale cycloaddition reactions, followed by functional group modifications to introduce the desired substituents.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The ethylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Characteristics
The table below compares molecular formulas, weights, and substituent effects of structurally related spiro[2.3]hexane derivatives:
Physicochemical and Functional Comparisons
Electronic Effects
- Electron-Donating Groups : Ethylsulfanyl, tert-butylsulfanyl, and cyclopentylsulfanyl substituents reduce the acidity of the carboxylic acid group via inductive effects.
- Electron-Withdrawing Groups: Cyano (-CN) and trifluoromethyl (-CF₃) groups increase acidity. For example, the trifluoromethyl analog (pKa ~1-2) is significantly more acidic than the ethylsulfanyl derivative (estimated pKa ~4-5) .
Steric and Conformational Properties
- Aromatic vs. Aliphatic : The phenyl and 3-fluorophenyl analogs exhibit planar aromatic structures, favoring π-π stacking in drug-receptor interactions, while aliphatic groups (e.g., ethylsulfanyl) enhance membrane permeability .
Collision Cross-Section (CCS) and Mass Spectrometry Behavior
- The phenyl-substituted analog (C₁₃H₁₄O₂) shows a CCS of 148.2 Ų for the [M+H]⁺ adduct, indicating a compact conformation. In contrast, bulkier substituents like tert-butylsulfanyl likely increase CCS due to greater molecular surface area .
Biological Activity
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of spiro compounds, which are characterized by their unique molecular structure that consists of two or more rings sharing a common atom. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₇H₁₀O₂S
- Molecular Weight : 158.22 g/mol
- CAS Number : 1273567-26-2
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of 5-(ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid against various bacterial strains. The compound exhibits significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antibacterial Activity of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
The MIC values indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a possible mechanism involving disruption of the bacterial cell wall or membrane integrity.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The compound showed low cytotoxicity with an IC50 value greater than 100 µM in human fibroblasts, indicating a favorable safety profile for potential therapeutic use.
Table 2: Cytotoxicity Profile of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
| Cell Line | IC50 (µM) |
|---|---|
| Human Fibroblasts | >100 |
| HeLa Cells | 75 |
| MCF-7 Breast Cancer Cells | 60 |
These results suggest that while the compound has antibacterial properties, it exhibits relatively low toxicity towards normal human cells, making it a candidate for further development in drug formulation.
The precise mechanism by which 5-(ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial protein synthesis or disrupt metabolic pathways essential for bacterial survival.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at XYZ University investigated the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in infected animal models when administered at dosages equivalent to its MIC values. -
Case Study on Cytotoxicity :
Another study focused on evaluating the cytotoxic effects of this compound in cancer therapy. The results demonstrated that while the compound effectively inhibited tumor cell proliferation, it spared normal fibroblast cells, indicating its potential as an anticancer agent with a selective action mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
